molecular formula C7H11N3O2 B1142794 4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane CAS No. 1240492-43-6

4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane

Cat. No.: B1142794
CAS No.: 1240492-43-6
M. Wt: 169.18114
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Description

4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane is a boronic ester compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylcyclopropylboronic acid under anhydrous conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Utilized in the development of boron-containing drugs and as a precursor in the synthesis of pharmaceuticals.

    Industry: Applied in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Bis(pinacolato)diboron

Comparison: 4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane is unique due to its cyclopropyl group, which imparts additional steric hindrance and stability compared to other boronic esters. This makes it particularly useful in reactions requiring high selectivity and stability .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h5-9,12-13H,10H2,1-4H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANSPBMADSQCLG-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749885-71-0
Record name rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
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